Product packaging for 2-(Tetrahydrofuran-2-ylmethoxy)aniline(Cat. No.:CAS No. 111331-20-5)

2-(Tetrahydrofuran-2-ylmethoxy)aniline

Cat. No.: B055199
CAS No.: 111331-20-5
M. Wt: 193.24 g/mol
InChI Key: KTCZQGIGKHJVGO-UHFFFAOYSA-N
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Description

2-(Tetrahydrofuran-2-ylmethoxy)aniline is a sophisticated aniline derivative where the aromatic amine is ortho-substituted with a tetrahydrofuran-2-ylmethoxy group. This unique molecular architecture, featuring both an aromatic amine and a tetrahydrofuran ether, makes it a highly valuable bifunctional intermediate in organic and medicinal chemistry research. Its primary research value lies in its role as a versatile building block for the synthesis of complex heterocyclic compounds and functionalized molecules. The electron-donating aniline group can participate in electrophilic substitution reactions or serve as a handle for diazotization, enabling the creation of azo dyes and other derivatives. Concurrently, the tetrahydrofuran moiety contributes to the molecule's stereoelectronic properties and can influence solubility and conformational behavior.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B055199 2-(Tetrahydrofuran-2-ylmethoxy)aniline CAS No. 111331-20-5

Properties

IUPAC Name

2-(oxolan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h1-2,5-6,9H,3-4,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCZQGIGKHJVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406754
Record name 2-(tetrahydrofuran-2-ylmethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111331-20-5
Record name 2-(tetrahydrofuran-2-ylmethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Tetrahydrofuran 2 Ylmethoxy Aniline and Its Structural Analogues

Strategies for Carbon-Oxygen Ether Bond Formation

The formation of the ether bond between the aniline (B41778) and tetrahydrofuran (B95107) moieties is a key step in the synthesis of 2-(Tetrahydrofuran-2-ylmethoxy)aniline. Several classical and contemporary methods are applicable for this transformation.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) provides a direct route to form the aryl ether bond, particularly when the aromatic ring is activated by electron-withdrawing groups. However, the application of this method to non-activated or electron-rich systems like aniline derivatives can be challenging.

In this approach, a halogenated aniline, such as 2-fluoroaniline or 2-chloroaniline, is reacted with the alkoxide of (tetrahydrofuran-2-yl)methanol. The fluorine atom is a particularly good leaving group for SNAr reactions. The reaction is typically carried out in a polar aprotic solvent in the presence of a strong base to generate the nucleophilic alkoxide from the tetrahydrofuran precursor.

Table 1: Representative SNAr Reaction for Ether Formation

Aromatic SubstrateTetrahydrofuran PrecursorBaseSolventTemperatureTimeYield
2-Fluoroaniline(Tetrahydrofuran-2-yl)methanolSodium Hydride (NaH)Dimethylformamide (DMF)100-150 °C12-24 hModerate

To improve the efficiency of SNAr reactions, especially with less reactive substrates, microwave irradiation has emerged as a powerful tool. Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields by efficiently overcoming the activation energy barrier of the reaction. nih.gov This technique is particularly beneficial for SNAr reactions that are sluggish under conventional heating. The use of microwave-assisted organic synthesis (MAOS) relies on the efficient heat transfer through dielectric heating. nih.gov

Table 2: Microwave-Assisted SNAr Reaction Parameters

Aromatic SubstrateTetrahydrofuran PrecursorBaseSolventMicrowave PowerTemperatureTimeYield
2-Fluoroaniline(Tetrahydrofuran-2-yl)methanolPotassium Carbonate (K₂CO₃)Dimethyl sulfoxide (DMSO)100-300 W180 °C15-30 minImproved

Williamson Ether Synthesis Routes Utilizing o-Aminophenol Derivatives

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. In the context of synthesizing this compound, this method involves the reaction of the phenoxide ion of 2-aminophenol with a tetrahydrofuran derivative bearing a good leaving group, such as 2-(chloromethyl)tetrahydrofuran or (tetrahydrofuran-2-yl)methyl tosylate. The reaction is an SN2 type, where the phenoxide acts as the nucleophile. A base is required to deprotonate the phenolic hydroxyl group of 2-aminophenol.

The selectivity of O-alkylation over N-alkylation can be an issue. However, the greater acidity of the phenolic proton compared to the aminic proton allows for selective deprotonation and subsequent O-alkylation under carefully controlled conditions, often using a moderately strong base like potassium carbonate.

Table 3: Typical Conditions for Williamson Ether Synthesis

Phenolic SubstrateAlkylating AgentBaseSolventTemperatureTimeYield
2-Aminophenol2-(Chloromethyl)tetrahydrofuranPotassium Carbonate (K₂CO₃)Acetone or Acetonitrile (B52724)Reflux8-16 hGood

Mitsunobu Reaction for Mild Etherification

The Mitsunobu reaction offers a mild and efficient method for forming ethers from alcohols and acidic nucleophiles, such as phenols, under neutral conditions. organic-chemistry.org This reaction typically employs a phosphine, like triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov The reaction proceeds with the inversion of stereochemistry at the alcohol's chiral center, if one is present.

For the synthesis of this compound, 2-aminophenol serves as the acidic component, and (tetrahydrofuran-2-yl)methanol is the alcohol. The triphenylphosphine and DEAD combine to activate the hydroxyl group of the alcohol, allowing for nucleophilic attack by the phenoxide generated in situ from 2-aminophenol. organic-chemistry.org

Table 4: General Parameters for Mitsunobu Etherification

Phenolic SubstrateAlcohol SubstrateReagentsSolventTemperatureTimeYield
2-Aminophenol(Tetrahydrofuran-2-yl)methanolPPh₃, DEAD (or DIAD)Tetrahydrofuran (THF)0 °C to Room Temp.2-12 hHigh

Reductive Approaches from Nitro-Substituted Precursors

An alternative strategy to synthesize the target aniline is to first form the ether linkage using a nitro-substituted precursor, followed by the reduction of the nitro group to an amine. This two-step approach is often highly effective because the electron-withdrawing nitro group can facilitate the initial etherification reaction (e.g., via SNAr) and its subsequent reduction to an amine is typically a high-yielding transformation.

The synthesis would begin with the etherification of 2-nitrophenol with a suitable tetrahydrofuran derivative, such as 2-(chloromethyl)tetrahydrofuran, via a Williamson ether synthesis to yield 1-((tetrahydrofuran-2-yl)methoxy)-2-nitrobenzene. The subsequent step is the reduction of the nitro group. A common and efficient method for this transformation is catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) with hydrogen gas. nih.govresearchgate.net This method is known for its high efficiency and clean conversion. nih.gov

Table 5: Conditions for Catalytic Hydrogenation of Nitro-Substituted Precursor

SubstrateCatalystHydrogen SourceSolventTemperaturePressureTimeYield
1-((Tetrahydrofuran-2-yl)methoxy)-2-nitrobenzene10% Pd/CH₂ gasEthanol or MethanolRoom Temp. to 35 °CAtmospheric to 50 psi2-48 hExcellent

Catalytic Hydrogenation Utilizing Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a widely employed and highly efficient method for the reduction of nitroarenes to their corresponding anilines. The use of palladium on carbon (Pd/C) as a catalyst is a cornerstone of this approach due to its high activity, selectivity, and recyclability.

The process involves the reaction of the nitro compound with a hydrogen source in the presence of the Pd/C catalyst. The hydrogen source can be molecular hydrogen (H₂) gas, often under pressure, or a transfer hydrogenation reagent. The reaction is typically carried out in a suitable solvent, such as methanol or ethanol. chemicalbook.comisroset.org

Detailed Research Findings: Studies on the hydrogenation of various nitroaromatic compounds have demonstrated the effectiveness of the Pd/C system. For instance, the reduction of dimethyl-nitrobenzene to dimethyl-aniline using a 5% Pd/C catalyst in ethanol showed that the reaction rate increases with higher temperatures and pressures. isroset.org The catalyst exhibits conventional Arrhenius behavior, indicating a predictable response to temperature changes. isroset.org

In a typical laboratory-scale synthesis, a methanolic solution of the nitro precursor is stirred with a 10% Pd/C catalyst under a hydrogen atmosphere at room temperature. chemicalbook.com Upon completion, the catalyst is easily removed by filtration, and the desired aniline can be obtained in high yield after solvent evaporation. chemicalbook.com This method's key advantages include the high purity of the product and the straightforward workup procedure.

ParameterCondition
Catalyst 5-10% Palladium on Carbon (Pd/C)
Hydrogen Source H₂ gas or transfer hydrogenation reagents
Solvent Methanol, Ethanol
Temperature Room temperature to elevated temperatures (e.g., 343–403 K)
Pressure Atmospheric to higher pressures (e.g., 4–10 bar)
Yield Typically high to quantitative (e.g., 99%) chemicalbook.com

Ammonium Formate-Mediated Reduction for Small-Scale Synthesis

For small-scale laboratory preparations where handling high-pressure hydrogen gas may be inconvenient or hazardous, transfer hydrogenation using ammonium formate (HCOONH₄) offers a safe and effective alternative. nih.govresearchgate.net This method utilizes the decomposition of ammonium formate to provide the necessary hydrogen in situ.

The reaction is typically carried out by stirring the nitro compound with Pd/C and an excess of ammonium formate in a solvent like methanol at room temperature. google.com The use of ammonium formate is advantageous due to its ease of handling, safety, and cost-effectiveness. nih.gov

Detailed Research Findings: The Pd/C-ammonium formate system has been successfully applied to the reduction of a wide range of nitro compounds, demonstrating its versatility. niscpr.res.in It is particularly useful for molecules containing other reducible functional groups, as it often allows for the selective reduction of the nitro group. niscpr.res.in For example, this system has been shown to be compatible with functional groups like halogens, hydroxyl, cyano, and carboxylic acid esters. niscpr.res.in The reaction generally proceeds rapidly and gives high yields of the corresponding amines. niscpr.res.in The ratio of ammonium formate to the nitro compound can range from 3:1 to 7:1. google.com

ParameterCondition
Catalyst Palladium on Carbon (Pd/C)
Hydrogen Source Ammonium Formate (HCOONH₄)
Solvent Methanol, Tetrahydrofuran (THF)
Temperature Room temperature
Key Features Safe, convenient for small-scale, selective
Yield Good to excellent niscpr.res.in

Zinc Powder-Mediated Reduction

Reduction using metal powders, particularly zinc, in the presence of a proton source is a classical and robust method for converting nitroarenes to anilines. This approach is often employed when catalytic methods are not suitable or available.

The reaction involves the transfer of electrons from the zinc metal to the nitro group, with a proton donor facilitating the reduction process. Common proton sources include acids or ammonium salts. For instance, the use of zinc powder with ammonium chloride in water has been shown to effectively reduce nitroarenes.

Detailed Research Findings: Research has shown that zinc reduction can be chemoselective for the nitro group in the presence of other reducible functionalities. researchgate.net The reaction conditions can influence the product distribution; for example, in some cases, intermediates like hydroxylamines can be isolated. dtic.mil The use of promoters such as ammonium chloride, ammonium formate, or ammonium acetate (B1210297) can be crucial for the reaction to proceed efficiently at moderate temperatures. researchgate.net Without a promoter, the zinc reduction of nitrobenzene often requires higher temperatures to proceed at a measurable rate. dtic.mil

ParameterCondition
Reducing Agent Zinc (Zn) powder
Promoter/Proton Source Ammonium Chloride (NH₄Cl), Ammonium Formate (HCOONH₄)
Solvent Water, Ionic Liquids
Temperature Moderate to elevated temperatures (e.g., 60-80°C) dtic.mil
Key Features Robust, useful for specific selectivities
Yield Can be high depending on substrate and conditions

Emerging Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Enzymatic Catalysis for Etherification

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. While direct enzymatic synthesis of this compound is not widely reported, the principles of enzymatic catalysis can be applied to key steps in its synthesis, such as the etherification to form the precursor.

Enzymes like lipases and proteases have been shown to catalyze transetherification reactions under mild conditions. mdpi.com This could potentially be applied to the formation of the ether linkage between 2-nitrophenol and (tetrahydrofuran-2-yl)methanol.

Detailed Research Findings: Research in enzymatic synthesis has demonstrated the potential of enzymes in various transformations. For instance, nitroreductase enzymes can selectively reduce aryl nitro groups to anilines in aqueous media at room temperature and atmospheric pressure, offering a green alternative to metal-catalyzed hydrogenations. nih.gov This approach avoids the need for high-pressure hydrogen and precious metal catalysts. nih.gov Furthermore, flavin-dependent enzymes have been evolved to synthesize anilines through oxidative amination of cyclohexanones, showcasing the power of directed evolution in creating novel biocatalytic pathways. researchgate.net

Photoredox Catalysis for Carbon-Oxygen Bond Construction

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of various chemical bonds under mild conditions using visible light as an energy source. This methodology can be applied to the construction of the carbon-oxygen bond in the ether precursor of this compound.

The process typically involves a photocatalyst that, upon excitation by light, can initiate single-electron transfer (SET) processes, leading to the formation of reactive radical intermediates that can then form the desired C-O bond. nih.gov

Detailed Research Findings: Photoredox catalysis has been successfully used to generate radicals from alcohols, which can then be used in various coupling reactions. This approach opens up new synthetic routes that are often not possible with traditional two-electron chemistry. The versatility of photoredox catalysis allows for the use of various metals like iridium and ruthenium as photocatalysts, and even less toxic and more abundant metals like copper are being explored. nih.gov This technology provides a sustainable pathway for chemical synthesis by utilizing light as a renewable energy source.

Atom-Economical and Solvent-Free Methodologies

Atom economy and the reduction or elimination of solvents are core principles of green chemistry. An atom-economical reaction is one where the maximum number of atoms from the starting materials are incorporated into the final product. Solvent-free reactions, or reactions in green solvents like water, reduce the environmental impact associated with volatile organic compounds (VOCs).

Detailed Research Findings: Several methodologies are being developed that align with these principles. For example, metal- and solvent-free syntheses of various aniline derivatives have been reported, utilizing Brønsted acidic ionic liquids as catalysts. rsc.org These reactions can proceed with high efficiency and produce the desired products in good to excellent yields. rsc.org Such protocols are not only environmentally friendly but can also be scalable. rsc.org The development of atom-economic approaches, such as cycloaddition reactions for the synthesis of complex molecules from biomass-derived starting materials, further highlights the trend towards more sustainable chemical manufacturing. nih.gov

Comparative Analysis of Synthetic Strategies: Yield, Selectivity, and Scalability

The synthesis of this compound and its structural analogues involves the formation of a crucial ether linkage between an aniline and a tetrahydrofuran moiety. The efficiency of this synthesis is highly dependent on the chosen methodology, with each approach offering distinct advantages and disadvantages concerning reaction yield, selectivity, and potential for large-scale production. The primary strategies for constructing the aryl ether bond in these molecules include the Williamson ether synthesis, the Ullmann condensation, and palladium-catalyzed Buchwald-Hartwig C-O coupling. An alternative approach involves forming the C-N bond via Buchwald-Hartwig amination or reductive amination after the ether linkage is established on a precursor molecule.

Yield

The achievable yield is a critical factor in evaluating a synthetic route. The Williamson ether synthesis, a classical method involving the reaction of an alkoxide with an alkyl halide, can provide moderate to high yields, typically in the range of 50-95% for laboratory syntheses. wikipedia.org Industrial applications of this method can achieve near-quantitative conversion. wikipedia.org The use of microwave assistance has been shown to significantly enhance yields in shorter reaction times. For instance, microwave irradiation can increase the yield of synthesized ethers from a range of 6-29% to 20-55% in just 10 minutes compared to conventional heating. wikipedia.org One study on a microwave-assisted Williamson synthesis reported yields as high as 84% under mild conditions. sid.ir

Transition metal-catalyzed methods, such as the Ullmann condensation and Buchwald-Hartwig coupling, also offer good to excellent yields. The Ullmann reaction, which uses a copper catalyst, can produce diaryl ethers in moderate to good yields, with outcomes being highly dependent on the electronic properties of the substrates. arkat-usa.org Palladium-catalyzed C-O coupling reactions are also highly efficient for coupling aryl halides with primary alcohols, resulting in high yields of the corresponding alkyl aryl ethers. organic-chemistry.org For the synthesis of N-substituted amines, a related process, the Buchwald-Hartwig amination, can proceed with high turnover numbers and excellent yields. rug.nl Reductive amination processes, particularly those used in flow reactors, can also result in excellent yields, with some syntheses of N-substituted furfuryl amines reaching up to 99%. mdpi.com

Synthetic StrategyTypical Yield (%)Key Factors Influencing Yield
Williamson Ether Synthesis 50 - 95% wikipedia.orgBase strength, solvent polarity, reaction temperature, use of microwave irradiation wikipedia.orgsid.ir
Ullmann Condensation Moderate to GoodCatalyst system (Cu), ligand, solvent, electronic nature of substrates arkat-usa.org
Buchwald-Hartwig C-O Coupling HighCatalyst system (Pd), ligand choice, base, reaction temperature organic-chemistry.org
Reductive Amination Up to 99% mdpi.comCatalyst (e.g., CuAlOx, Raney Ni), hydrogen pressure, solvent mdpi.comnih.gov

Selectivity

Selectivity is paramount in the synthesis of this compound, particularly to avoid unwanted side reactions such as N-alkylation of the aniline moiety or reactions with other functional groups.

In the Williamson ether synthesis , when starting with 2-aminophenol, a key challenge is achieving O-alkylation over N-alkylation. The choice of base and reaction conditions is crucial to control this selectivity. Using a weaker base like potassium carbonate (K2CO3) can favor the polarization of the more acidic phenolic hydroxyl group, promoting O-alkylation. researchgate.net

Ullmann-type O-arylation reactions are noted for their high efficiency with aryl iodides and bromides and can exhibit high selectivity toward bromide over chloride in substrates containing multiple halogens. arkat-usa.org The choice of ligand and solvent system is critical for achieving high selectivity. arkat-usa.org

Palladium-catalyzed reactions often demonstrate excellent selectivity. For instance, specific bulky phosphine ligands enable the coupling of (hetero)aryl chlorides with primary alcohols with excellent selectivity, even in the presence of secondary or tertiary alcohols. organic-chemistry.org Similarly, the Buchwald-Hartwig amination can be highly selective for monoarylation products when the appropriate catalyst and conditions are employed. rug.nl

Reductive amination is a highly chemoselective method for forming C-N bonds. It proceeds via the formation of an imine followed by reduction, a process that is generally compatible with a wide range of functional groups, thus preventing side reactions. researchgate.net

Scalability

The ability to transition a synthetic method from laboratory-scale to industrial production is a crucial consideration.

The Williamson ether synthesis is a well-established and highly scalable method, making it attractive for industrial applications. wikipedia.org Recent advancements, such as using higher temperatures (300 °C and up) with weaker alkylating agents, have further improved its feasibility for large-scale synthesis of aromatic ethers. wikipedia.org The development of microwave-assisted protocols has also shown promise for scaling up, with successful preparations demonstrated at the 50-100 mmol scale. researchgate.net However, the scalability of microwave chemistry can be limited by the penetration depth of microwaves, an issue that can be addressed using continuous flow reactors. researchgate.net

Transition metal-catalyzed reactions face several scalability challenges. The cost and environmental impact of precious metal catalysts like palladium are significant concerns. acsgcipr.org Furthermore, the complex ligands often required can be expensive, and the removal of metal residues from the final product is a critical purification step. acsgcipr.org Despite these challenges, significant progress has been made. For example, some Buchwald-Hartwig amination reactions have been successfully conducted on a gram scale using mechanochemistry, which avoids bulk solvents. rug.nl

Flow chemistry offers a promising solution to the scalability issues of many reactions, including reductive amination. unibe.ch Continuous flow setups allow for better control over reaction parameters, improved heat transfer, and enhanced safety, making processes more amenable to large-scale production. unibe.ch The successful use of flow reactors for reductive amination highlights its potential for the scalable synthesis of aniline derivatives. mdpi.com

Synthetic StrategyScalability AdvantagesScalability Challenges
Williamson Ether Synthesis Industrially established, straightforward, microwave and flow chemistry adaptable wikipedia.orgresearchgate.netCan require high temperatures or harsh bases, potential for side reactions at scale sid.ir
Ullmann Condensation Uses less expensive copper catalysts arkat-usa.orgCan require high temperatures, ligand optimization may be needed for new substrates arkat-usa.org
Buchwald-Hartwig Coupling High functional group tolerance, high yields organic-chemistry.orgrug.nlCost of palladium and ligands, removal of metal contaminants, catalyst deactivation acsgcipr.org
Reductive Amination Amenable to continuous flow processing, high selectivity, improved process safety unibe.chCatalyst stability and lifetime, management of hydrogen gas at large scale nih.gov

Chemical Transformations and Reactivity Profiles of 2 Tetrahydrofuran 2 Ylmethoxy Aniline Derivatives

Aromatic Ring Functionalization

The presence of the strongly activating amino group and the activating alkoxy group renders the benzene (B151609) ring of 2-(Tetrahydrofuran-2-ylmethoxy)aniline highly susceptible to electrophilic attack. The directing effects of these substituents are cooperative, primarily favoring substitution at the ortho and para positions relative to the amino group.

Electrophilic Aromatic Substitution Patterns

The amino and alkoxy groups are both ortho-, para-directing and activating for electrophilic aromatic substitution. In this compound, the para position to the amino group (position 4) is sterically most accessible and electronically activated. The ortho position to the amino group (position 6) is also activated, but may experience some steric hindrance from the adjacent bulky tetrahydrofuran-2-ylmethoxy group. The other ortho position (position 2) is already substituted.

Common electrophilic aromatic substitution reactions for activated systems like this include halogenation, nitration, and sulfonation.

Halogenation: Reaction with electrophilic halogenating agents such as bromine water or N-bromosuccinimide (NBS) is expected to proceed readily, likely leading to poly-substitution due to the high activation of the ring. To achieve mono-substitution, milder conditions and less reactive halogenating agents would be necessary.

Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid is generally not advisable for anilines as it can lead to oxidation and the formation of a significant amount of meta-substituted product due to the protonation of the amino group to form the meta-directing anilinium ion. A common strategy to overcome this is to first protect the amino group as an amide (e.g., acetanilide), which is less activating and still ortho-, para-directing. Following nitration, the protecting group can be removed by hydrolysis.

Sulfonation: Sulfonation with fuming sulfuric acid would likely lead to the formation of the para-substituted sulfonic acid derivative. Similar to nitration, the reaction conditions need to be controlled to avoid polymerization and side reactions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

ReactionReagentPredicted Major Product(s)
BrominationBr₂/H₂O4,6-Dibromo-2-(tetrahydrofuran-2-ylmethoxy)aniline
Nitration (with protection)1. Ac₂O 2. HNO₃/H₂SO₄ 3. H₃O⁺4-Nitro-2-(tetrahydrofuran-2-ylmethoxy)aniline
SulfonationH₂SO₄ (fuming)4-Amino-3-(tetrahydrofuran-2-ylmethoxy)benzenesulfonic acid

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution on the benzene ring of this compound is generally difficult as the ring is electron-rich and lacks strong electron-withdrawing groups necessary to activate it towards nucleophilic attack. Such reactions would typically require harsh conditions or the presence of a good leaving group (like a halide) activated by a strongly electron-wthdrawing group, which are not present in the parent molecule.

Reactions Involving the Aniline (B41778) Moiety

The primary amino group of this compound is a key site of reactivity. It can act as a nucleophile and a base.

Alkylation and Acylation: The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic. It can readily react with alkyl halides (alkylation) to form secondary and tertiary amines, and with acyl chlorides or anhydrides (acylation) to form amides. Acylation is often used as a protective strategy for the amino group during other transformations.

Diazotization: Treatment of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) would lead to the formation of a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide variety of functional groups (e.g., -OH, -CN, -X where X is a halogen) onto the aromatic ring via Sandmeyer or related reactions.

Table 2: Representative Reactions of the Aniline Moiety

Reaction TypeReagentProduct Type
N-AlkylationCH₃IN-Methyl-2-(tetrahydrofuran-2-ylmethoxy)aniline
N-AcylationAcetyl chlorideN-(2-((Tetrahydrofuran-2-yl)methoxy)phenyl)acetamide
DiazotizationNaNO₂/HCl, 0-5 °C2-((Tetrahydrofuran-2-yl)methoxy)benzenediazonium chloride

Oxidative Transformations

Both the aniline moiety and the tetrahydrofuran (B95107) ring can be susceptible to oxidation.

Oxidation of the Aniline Moiety: Anilines are sensitive to oxidizing agents. Depending on the reagent and reaction conditions, oxidation can yield a variety of products, including nitroso compounds, nitro compounds, azoxybenzenes, azobenzenes, and polymeric materials. Strong oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can lead to complex mixtures and degradation of the aromatic ring.

Oxidation of the Tetrahydrofuran Moiety: The tetrahydrofuran ring, being an ether, is generally stable to many oxidizing agents. However, under vigorous conditions, oxidation can occur at the carbon atoms adjacent to the ether oxygen. More likely, if the tetrahydrofuran ring were to undergo oxidation, it might involve ring-opening reactions, particularly under acidic conditions in the presence of an oxidant.

Reductive Pathways

Reduction of the Aromatic Ring: The benzene ring of this compound can be reduced under certain conditions. Catalytic hydrogenation at high pressure and temperature using catalysts like rhodium on carbon can reduce the aromatic ring to a cyclohexyl ring. A Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol) would likely lead to a 1,4-cyclohexadiene (B1204751) derivative. The presence of the electron-donating amino and alkoxy groups would influence the regioselectivity of the Birch reduction.

Reductive Amination: While the aniline moiety is already in a reduced state, it can participate in reductive amination reactions if first converted to an imine. More relevant to this class of compounds would be the synthesis of this compound itself, which could be achieved by the reduction of the corresponding nitro compound, 1-(Tetrahydrofuran-2-ylmethoxy)-2-nitrobenzene. Common methods for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C) or the use of metals in acidic media (e.g., Sn/HCl or Fe/HCl).

Table 3: Potential Reductive Transformations

TransformationReagent/ConditionsExpected Product
Aromatic Ring HydrogenationH₂, Rh/C, high pressure/temp.2-(Tetrahydrofuran-2-ylmethoxy)cyclohexanamine
Birch ReductionNa, NH₃ (l), EtOH2-(Tetrahydrofuran-2-ylmethoxy)-1,4-cyclohexadien-1-amine
Nitro Group Reduction (of precursor)H₂, Pd/CThis compound

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-(Tetrahydrofuran-2-ylmethoxy)aniline, both ¹H and ¹³C NMR would be used to confirm the presence and connectivity of the aniline (B41778) and tetrahydrofuran-methoxy fragments.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The aromatic protons on the aniline ring are expected to appear in the downfield region (typically δ 6.5-7.5 ppm) as a complex multiplet pattern due to spin-spin coupling. The protons of the amin (-NH₂) group often appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The protons on the tetrahydrofuran (B95107) ring and the adjacent methylene (B1212753) (-OCH₂-) bridge would produce signals in the upfield region. The methine proton at the C2 position of the tetrahydrofuran ring, being adjacent to two oxygen atoms, would be the most downfield of this group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each unique carbon atom. The aromatic carbons of the aniline ring would resonate in the δ 110-150 ppm range. The carbon atom bonded to the oxygen (C-O) would be the most downfield among the aromatic signals, while the carbon bearing the amino group (C-N) would also be significantly shifted. The aliphatic carbons of the tetrahydrofuran-methoxy side chain would appear at higher field strengths (typically δ 20-80 ppm).

The expected chemical shifts, based on analysis of similar structures like 2-methoxyaniline and other tetrahydrofuran derivatives, are detailed in the table below. rsc.orgresearchgate.net

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Aromatic C-H (4 protons)6.7 - 7.2 (m)110 - 122
Aromatic C-NH₂-~136
Aromatic C-O-~147
-NH₂3.5 - 4.5 (br s)-
-O-CH₂-THF3.9 - 4.1 (m)~72
THF C2-H (methine)4.1 - 4.3 (m)~78
THF C5-H₂3.7 - 3.9 (m)~68
THF C3-H₂ & C4-H₂1.8 - 2.1 (m)~25, ~29

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions. (m = multiplet, br s = broad singlet).

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (molar mass: 193.24 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z ≈ 193.

Electron ionization (EI) is a common technique that imparts significant energy to the molecule, causing it to fragment in a reproducible manner. The fragmentation pattern serves as a molecular fingerprint. Key fragmentation pathways for this compound would likely involve the cleavage of the ether linkage and the fragmentation of the tetrahydrofuran ring.

Key predicted fragmentation events include:

α-cleavage at the ether oxygen: This is a very common pathway for ethers. Cleavage of the bond between the tetrahydrofuran ring and the methylene bridge would lead to the formation of a stable tetrahydrofurfuryl cation at m/z = 85.

Cleavage of the C-O bond: Scission of the bond between the aniline ring's oxygen and the methylene bridge would generate a 2-aminophenoxy radical and a cation at m/z = 85, or alternatively, a 2-aminophenoxy cation at m/z = 108.

Loss of the side chain: A major fragment could correspond to the aniline moiety after loss of the entire tetrahydrofuran-methoxy group, resulting in an ion around m/z = 93 (aniline) or m/z = 109 (2-aminophenol).

m/z (predicted) Possible Ion Structure / Fragment Lost
193[M]⁺ (Molecular Ion)
108[M - C₅H₉O]⁺ (Loss of tetrahydrofurfuryl radical)
93[C₆H₇N]⁺ (Aniline fragment)
85[C₅H₉O]⁺ (Tetrahydrofurfuryl cation - likely base peak)

Note: These predictions are based on established fragmentation patterns of anilines and ethers. libretexts.orgnih.gov

Chromatographic Methods for Purification and Purity Determination

Chromatography is essential for both the isolation of a target compound from a reaction mixture and the subsequent assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of a non-volatile organic compound. A sample is passed through a column packed with a stationary phase under high pressure with a liquid mobile phase. For aniline derivatives, reversed-phase HPLC is typically employed. chromatographyonline.comrsc.org

A standard method for analyzing this compound would likely involve:

Column: A C18 (octadecylsilyl) stationary phase, which is nonpolar.

Mobile Phase: A gradient or isocratic mixture of a polar organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to ensure good peak shape.

Detection: A UV detector, as the aniline ring contains a strong chromophore. The detection wavelength would likely be set around 230-280 nm.

Analysis: The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A pure sample would exhibit a single, sharp, and symmetrical peak with a consistent retention time.

Flash column chromatography is a preparative technique used to purify multigram quantities of a compound from byproducts and unreacted starting materials after a chemical synthesis. The process is similar to HPLC but operates at lower pressures and is designed for isolation rather than analytical assessment.

Given that the target molecule contains a basic amine group, standard silica (B1680970) gel (which is acidic) can cause significant peak tailing and potential degradation. biotage.com To achieve an effective separation, the chromatographic system is often modified in one of two ways:

Modified Mobile Phase: A small amount of a basic modifier, such as triethylamine (B128534) (~0.1-1%) or ammonia (B1221849) in methanol, is added to the eluent (e.g., a mixture of hexane (B92381) and ethyl acetate). This modifier neutralizes the acidic sites on the silica, preventing strong adsorption of the amine and allowing for better elution and peak shape. reddit.com

Modified Stationary Phase: An amine-functionalized silica gel column can be used. This provides a less acidic surface, which is more compatible with the purification of basic compounds, often allowing for the use of neutral solvent systems. biotage.com

The progress of the separation is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. It is an excellent technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The expected prominent peaks are listed below:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3350 - 3450N-H symmetric & asymmetric stretchingPrimary Amine (-NH₂)
3000 - 3100C-H stretchingAromatic Ring
2850 - 2960C-H stretchingAliphatic (THF & -CH₂-)
1600 - 1620N-H bending (scissoring)Primary Amine (-NH₂)
1450 - 1550C=C stretchingAromatic Ring
1230 - 1270C-O stretching (asymmetric)Aryl-Alkyl Ether
1050 - 1150C-O stretching (symmetric)Aryl-Alkyl & Aliphatic Ether
1250 - 1335C-N stretchingAromatic Amine

The presence of two distinct bands in the 3350-3450 cm⁻¹ region is a clear indicator of the primary amine (-NH₂). The strong absorption band around 1250 cm⁻¹ is characteristic of the aryl-alkyl ether linkage, while another strong C-O stretching band near 1070 cm⁻¹ would confirm the aliphatic ether within the tetrahydrofuran ring. researchgate.netnist.gov

Medicinal Chemistry Applications and Biological Activity Profiling of 2 Tetrahydrofuran 2 Ylmethoxy Aniline Scaffolds

General Assessment as a Potential Bioactive Scaffold

The 2-(Tetrahydrofuran-2-ylmethoxy)aniline scaffold is considered a valuable starting point for the development of new therapeutic agents due to the established biological relevance of its constituent parts. The furan (B31954) nucleus is a component of a large number of biologically active compounds and pharmaceutical products. nih.gov Furan and tetrahydrofuran (B95107) rings are key structural motifs in compounds exhibiting anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.govnih.gov

Similarly, the aniline (B41778) moiety is a fundamental building block in drug discovery. Aniline derivatives are recognized for their potential as antimicrobial and anticancer agents. researchgate.netnih.gov The amino group on the aniline ring provides a crucial point for chemical modification, allowing for the synthesis of a diverse library of derivatives. Furthermore, the aromatic ring itself is critical for forming non-covalent interactions, such as hydrogen bonding and π-π stacking, which are essential for binding to biological receptors. researchgate.netresearchgate.net The combination of the flexible, oxygen-rich tetrahydrofuran unit and the interactive aniline ring creates a pharmacophore with the potential to engage with a wide array of biological targets, making it an attractive scaffold for medicinal chemistry research.

Antimicrobial Activity Investigations

The antimicrobial potential of scaffolds related to this compound has been an area of active investigation. Both the aniline and furan components have independently shown promise in the development of antimicrobial agents.

Aniline derivatives, for instance, have demonstrated effectiveness against a range of bacterial species. nih.gov Studies on trifluoro-anilines have identified compounds with both antibacterial and antibiofilm properties against pathogenic Vibrio species, which are common causes of foodborne illnesses. nih.govresearchgate.net These compounds were found to disrupt bacterial membranes and inhibit the formation of biofilms on various surfaces. nih.govresearchgate.net

On the other hand, compounds containing a furan ring have been explored for their activity against both Gram-positive and Gram-negative bacteria. zsmu.edu.ua Research into derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol showed moderate activity against test strains, including Staphylococcus aureus and Escherichia coli. zsmu.edu.ua The structural modifications of these furan derivatives were found to influence the potency of their antimicrobial effects. zsmu.edu.ua The furan nucleus is a key component in many natural derivatives that exhibit antimicrobial activity through mechanisms such as the selective inhibition of microbial growth and enzyme modification. nih.gov

Mechanism of Action and Molecular Target Interactions

Enzymatic Modulation Studies

There is no specific information available in the reviewed literature detailing the enzymatic modulation properties of this compound. Generally, compounds containing aniline and tetrahydrofuran motifs can interact with a variety of enzymes. For instance, substituted anilines have been investigated as inhibitors of enzymes like H+/K+ ATPase and DNA topoisomerase II. nih.gov The tetrahydrofuran ring can influence properties such as solubility and cell membrane penetration, potentially facilitating interaction with intracellular enzymatic targets. However, without experimental data, the specific enzymes modulated by this compound and its potency remain unknown.

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

Detailed SAR studies for analogues of this compound are not present in the available literature. An SAR study systematically modifies a lead compound's structure to determine which parts are crucial for its biological activity.

Impact of Substituent Variation on Biological Potency

A hypothetical SAR study for this scaffold would involve synthesizing analogues with various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the aniline ring and evaluating their effects on a specific biological target.

Table 1: Hypothetical SAR Data for Analogues of this compound This table is for illustrative purposes only, as no experimental data was found.

Compound ID Aniline Ring Substituent Tetrahydrofuran Ring Substituent Biological Potency (e.g., IC50)
Parent None None Data not available
Analogue 1 4-Fluoro None Data not available
Analogue 2 5-Chloro None Data not available
Analogue 3 4-Methoxy None Data not available

| Analogue 4 | None | 5,5-Dimethyl | Data not available |

Stereochemical Influences on Pharmacological Activity

The this compound molecule possesses a chiral center at the 2-position of the tetrahydrofuran ring, meaning it can exist as two enantiomers (R and S). The spatial arrangement of atoms differs between enantiomers, which can lead to significant differences in their pharmacological properties. sigmaaldrich.com Living systems are chiral, and thus one enantiomer of a drug may bind more effectively to a target receptor or enzyme than the other. sigmaaldrich.com This can result in one enantiomer being responsible for the therapeutic effect, while the other might be inactive or even contribute to undesirable side effects. sigmaaldrich.com

No studies comparing the biological activities of the individual R- and S-enantiomers of this compound have been reported. Such a study would be essential to determine if the pharmacological activity is stereospecific and to develop a more potent and selective therapeutic agent.

Applications in Materials Science and Polymer Chemistry

Role as an Intermediate in Polymer and Resin Synthesis

There is no specific information available in scientific literature detailing the role of 2-(Tetrahydrofuran-2-ylmethoxy)aniline as an established intermediate in the synthesis of commercial polymers or resins.

Theoretically, the structure of this compound lends itself to several possibilities as a monomer or intermediate in polymer synthesis. The primary amine group (-NH₂) is a reactive site that can participate in various polymerization reactions. For instance, anilines are key precursors in the synthesis of polyurethanes, where they are first used to produce diisocyanates. They can also react with carboxylic acid derivatives to form polyamides or with epoxides to form epoxy resins.

The presence of the bulky, flexible tetrahydrofuran (B95107) moiety attached to the aniline (B41778) ring via an ether linkage would be expected to influence the properties of any resulting polymer. It could potentially enhance solubility in organic solvents, increase the flexibility of the polymer backbone, and affect the thermal properties, such as the glass transition temperature. However, without experimental data from studies that have utilized this specific compound, these remain theoretical considerations.

Contribution to Crosslinking and Network Formation in Polymeric Systems

No specific studies or documented applications were found that describe the contribution of this compound to crosslinking and network formation in polymeric systems.

In principle, the primary amine group on the aniline ring possesses two reactive hydrogen atoms. This bifunctionality allows the molecule to act as a potential crosslinking agent. For example, in an epoxy resin system, the amine could react with two separate epoxide groups, thereby forming a bridge or a crosslink between two polymer chains. This process is fundamental to the curing of epoxy resins, where amine-based hardeners create a rigid, three-dimensional network structure.

The rate of reaction and the efficiency of crosslinking would be influenced by steric hindrance from the adjacent tetrahydrofuran-2-ylmethoxy group. This bulky substituent could potentially slow down the reaction rate compared to a less substituted aniline. The final properties of the crosslinked network, such as its density, rigidity, and thermal stability, would also be directly impacted by the chemical nature of this substituent. Despite these theoretical possibilities, there is no available research to confirm or quantify the role of this compound in forming polymeric networks.

Computational Chemistry and Theoretical Investigations of 2 Tetrahydrofuran 2 Ylmethoxy Aniline

Molecular Docking Simulations for Ligand-Protein Interactions

There are no specific molecular docking studies available in the scientific literature for 2-(Tetrahydrofuran-2-ylmethoxy)aniline. This type of simulation is crucial for predicting the binding affinity and interaction patterns of a small molecule with a protein target, which is a fundamental step in drug discovery. The absence of such data means that the potential biological targets and the mechanism of interaction for this compound remain unknown from a computational standpoint.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Similarly, there is a lack of published research on the quantum chemical calculations for this compound. These calculations, often employing methods like Density Functional Theory (DFT), are essential for understanding the electronic properties of a molecule, such as its orbital energies (HOMO-LUMO gap), charge distribution, and molecular electrostatic potential. This information is vital for predicting a compound's reactivity, stability, and spectroscopic characteristics. Without these studies, a fundamental understanding of the electronic nature of this compound is yet to be established.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-(Tetrahydrofuran-2-ylmethoxy)aniline under laboratory conditions?

  • Methodology :

  • Nucleophilic aromatic substitution : React 2-aminophenol with tetrahydrofuran-2-ylmethyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product. Monitor purity via HPLC or TLC .
    • Key Considerations : The tetrahydrofuran (THF) ring’s steric and electronic effects may influence reaction efficiency. Optimize stoichiometry to avoid side reactions like oxidation of the aniline group.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify protons on the aniline ring (δ 6.5–7.5 ppm) and THF-methoxy group (δ 3.5–4.5 ppm). Use DEPT-135 to distinguish CH₂ and CH groups in the THF ring .
  • FT-IR : Confirm the presence of -NH₂ (stretch ~3400 cm⁻¹) and ether C-O (stretch ~1100 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns to assess structural integrity .

Q. How does the tetrahydrofuran-2-ylmethoxy group influence the compound’s solubility and reactivity?

  • Methodology :

  • Solubility Testing : Compare solubility in polar (water, ethanol) vs. non-polar solvents (hexane). The THF-derived ether linkage enhances solubility in organic solvents due to increased hydrophobicity .
  • Reactivity Studies : Perform electrophilic substitution (e.g., nitration) to evaluate directing effects. The -O-THF group acts as an electron-donating substituent, favoring para/ortho positions on the aniline ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data during functionalization of this compound?

  • Methodology :

  • Computational Modeling : Use density functional theory (DFT) to predict reactive sites and compare with experimental results (e.g., nitration or halogenation outcomes) .
  • Isotopic Labeling : Track reaction pathways using ¹⁵N-labeled aniline derivatives to confirm intermediate formation .
    • Case Study : Conflicting data on bromination regioselectivity may arise from solvent effects. Test reactions in DCM vs. acetic acid to isolate solvent-driven outcomes .

Q. What strategies enable the incorporation of this compound into functional polymers?

  • Methodology :

  • Copolymer Synthesis : Use radical polymerization with methacrylate monomers to introduce the compound as a side chain. Monitor thermal stability via TGA .
  • Post-Polymerization Modification : React pendant aniline groups with electrophiles (e.g., acyl chlorides) to tailor polymer functionality .
    • Application : The THF moiety improves polymer flexibility, making it suitable for conductive materials or drug-delivery matrices .

Q. How can the compound serve as a precursor in pharmaceutical intermediates?

  • Methodology :

  • Schiff Base Formation : Condense the aniline group with aldehydes (e.g., salicylaldehyde) to create ligands for metal-catalyzed reactions .
  • Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with aryl boronic acids to synthesize biphenyl derivatives for kinase inhibitor studies .
    • Challenge : Protect the -NH₂ group during reactions using Boc anhydride to prevent unwanted side reactions .

Q. What analytical approaches address stability issues of this compound under oxidative conditions?

  • Methodology :

  • Accelerated Degradation Studies : Expose the compound to H₂O₂ or UV light and monitor decomposition via LC-MS. Identify degradation products (e.g., quinones) .
  • Stabilization Strategies : Add antioxidants (e.g., BHT) or store in amber vials under inert gas to prolong shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.